molecular formula C11H15N3O B6179568 1-(2-methylphenyl)-4-nitrosopiperazine CAS No. 2751615-89-9

1-(2-methylphenyl)-4-nitrosopiperazine

Cat. No.: B6179568
CAS No.: 2751615-89-9
M. Wt: 205.3
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Description

1-(2-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of nitrosamines It consists of a piperazine ring substituted with a 2-methylphenyl group and a nitroso group

Preparation Methods

The synthesis of 1-(2-methylphenyl)-4-nitrosopiperazine typically involves the reaction of 1-(2-methylphenyl)piperazine with nitrosating agents. One common method is the reaction of 1-(2-methylphenyl)piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenyl)-4-nitrosopiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-nitrosopiperazine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to modifications that affect their function. The compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects.

Comparison with Similar Compounds

1-(2-Methylphenyl)-4-nitrosopiperazine can be compared with other nitrosamines and piperazine derivatives:

    1-(2-Methylphenyl)piperazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitrosopiperazine: Lacks the 2-methylphenyl group, which affects its steric and electronic properties.

    1-(2-Methylphenyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2751615-89-9

Molecular Formula

C11H15N3O

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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